Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
This compound is a bicyclic amine featuring a rigid 3-azabicyclo[3.1.0]hexane core with stereospecific substitutions:
- Stereochemistry: (1S,5S) configuration ensures precise spatial orientation critical for biological interactions.
- Functional groups: tert-Butoxycarbonyl (Boc): A common protecting group for amines, enhancing solubility during synthesis. Aminomethyl (-CH2NH2): Provides nucleophilic reactivity for further derivatization. Trifluoromethyl (-CF3): Enhances lipophilicity and metabolic stability via electron-withdrawing effects .
Its structural complexity makes it valuable in medicinal chemistry, particularly as a scaffold for protease inhibitors or central nervous system (CNS) therapeutics.
Properties
IUPAC Name |
tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c1-9(2,3)19-8(18)17-6-10(5-16)4-11(10,7-17)12(13,14)15/h4-7,16H2,1-3H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAGAHJGQJBCDH-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@]2(C1)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Core: The initial step involves the construction of the azabicyclohexane core through a cyclization reaction. This can be achieved by reacting a suitable amine with a bifunctional electrophile under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Aminomethylation: The aminomethyl group is incorporated through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Tert-butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems can provide better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in medicinal chemistry.
Medicine
The compound’s potential therapeutic applications include its use as a scaffold for the development of drugs targeting neurological disorders. Its bicyclic structure and stereochemistry are crucial for binding to specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to the desired biological response.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key analogs and their distinguishing features:
Key Observations :
- Positional isomerism: Substitution at C1 (target compound) vs.
- Trifluoromethyl (-CF3): Unique to the target compound, this group increases logP (lipophilicity) by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier permeability .
- Stereochemistry : The (1S,5S) configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes or receptors) compared to diastereomers like (1R,5S,6S) .
Challenges :
- Introducing -CF3 demands rigorous control of reaction conditions to avoid side reactions (e.g., defluorination).
- Stereoselective synthesis of the bicyclic core requires chiral catalysts or resolution techniques .
Biological Activity
Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H19F3N2O2
- Molecular Weight : 268.28 g/mol
- CAS Number : 1523530-57-5
The structural features include a bicyclic framework that is crucial for its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.
Research indicates that the bicyclo[3.1.0]hexane moiety is associated with various biological activities, including:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of β-secretase (BACE1), which is a critical enzyme involved in the pathogenesis of Alzheimer's disease. Studies show that modifications in the bicyclic structure can significantly affect potency against BACE1 .
- Receptor Affinity : The compound has been evaluated for its affinity towards adenosine receptors, particularly A3 receptors, which are implicated in inflammation and cancer treatment . The introduction of the bicyclo[3.1.0]hexane scaffold has been shown to increase selectivity and potency.
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| BACE1 Inhibition | β-secretase | 157 nM | |
| A3 Receptor Affinity | Adenosine A3 receptor | 0.38 μM | |
| Antimicrobial Activity | Various pathogens | Varies |
Case Studies
-
Alzheimer's Disease Research :
A study focused on the structure-activity relationship (SAR) of various derivatives of the compound showed that modifications at specific positions significantly enhanced BACE1 inhibition, leading to promising candidates for Alzheimer's treatment . -
Inflammation and Cancer :
Research on bicyclo[3.1.0]hexane-based ligands demonstrated that certain derivatives exhibited high selectivity for A3 receptors, suggesting potential applications in treating inflammatory diseases and cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
